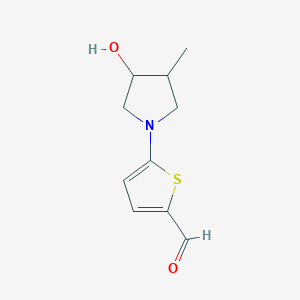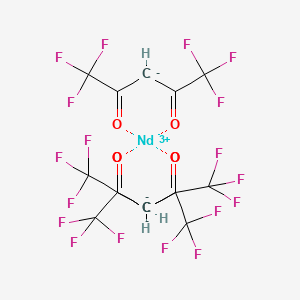
Neodymium(III)hexafluoroacetylacetonatedihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(III)hexafluoroacetylacetonatedihydrate is a coordination compound with the chemical formula Nd(C5HF6O2)3·2H2O. It is a purple crystalline powder known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry . The compound is often used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium(III)hexafluoroacetylacetonatedihydrate can be synthesized through the reaction of neodymium salts with hexafluoroacetylacetone in the presence of water. The reaction typically involves the following steps:
- Dissolving neodymium chloride (NdCl3) in water.
- Adding hexafluoroacetylacetone (C5HF6O2) to the solution.
- Stirring the mixture at room temperature for several hours.
- Filtering the resulting precipitate and washing it with water to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization and dried under vacuum .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium(III)hexafluoroacetylacetonatedihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium(IV) complexes.
Reduction: It can be reduced to neodymium(II) complexes under specific conditions.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Neodymium(IV) complexes.
Reduction: Neodymium(II) complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Neodymium(III)hexafluoroacetylacetonatedihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in medical imaging and drug delivery systems.
Industry: Utilized in the production of advanced materials, including optical and electronic devices
Mécanisme D'action
The mechanism of action of Neodymium(III)hexafluoroacetylacetonatedihydrate involves its ability to coordinate with various ligands and form stable complexes. The compound interacts with molecular targets through coordination bonds, influencing the pathways involved in catalysis, fluorescence, and other chemical processes . The hexafluoroacetylacetonate ligands play a crucial role in stabilizing the neodymium ion and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
- Neodymium(III)acetylacetonate
- Neodymium(III)trifluoroacetylacetonate
- Neodymium(III)pentafluoropropionylacetonate
Comparison: Neodymium(III)hexafluoroacetylacetonatedihydrate is unique due to its hexafluoroacetylacetonate ligands, which provide higher stability and reactivity compared to other neodymium complexes. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, making it more suitable for specific applications in catalysis and material science.
Propriétés
Formule moléculaire |
C15H3F18NdO6 |
|---|---|
Poids moléculaire |
765.39 g/mol |
Nom IUPAC |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;neodymium(3+) |
InChI |
InChI=1S/3C5HF6O2.Nd/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Clé InChI |
UVFISRGECQFTTO-UHFFFAOYSA-N |
SMILES canonique |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


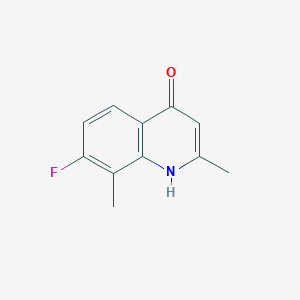
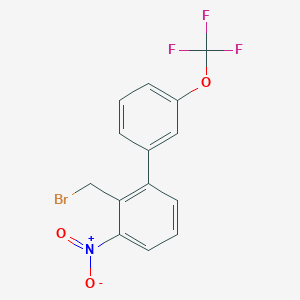
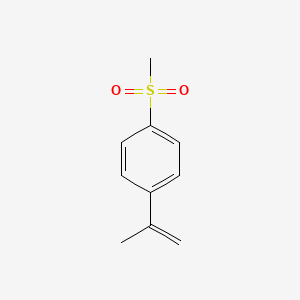
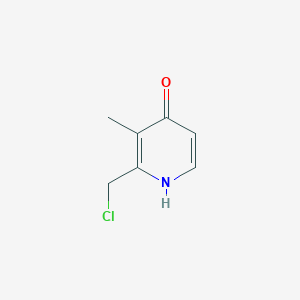
![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)
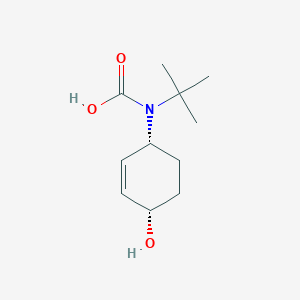
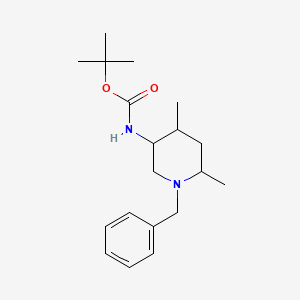
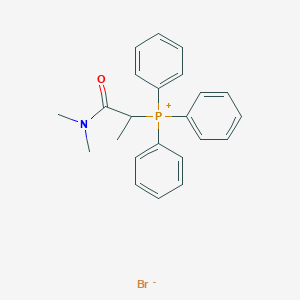
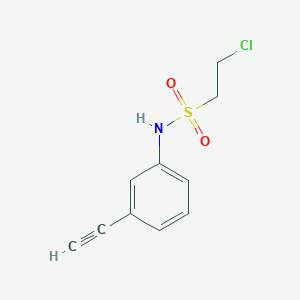
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)
![2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13151502.png)

